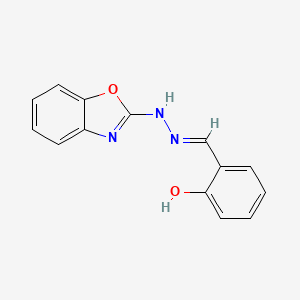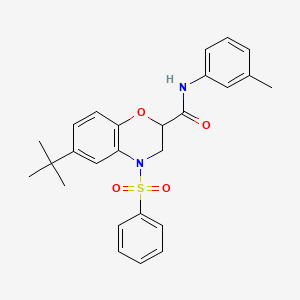![molecular formula C20H14ClN3O3S B11226467 (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11226467.png)
(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its chromene core, which is substituted with a chloro group, a methoxyphenyl imino group, and a thiazolyl carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group can be introduced by reacting the chloro-substituted chromene with an appropriate amine, such as 4-methoxyaniline, under reflux conditions.
Formation of the Thiazolyl Carboxamide Group: The final step involves the reaction of the imino-chromene intermediate with a thiazole derivative, such as 2-aminothiazole, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It has shown promise as an anti-inflammatory agent by modulating the activity of key inflammatory mediators.
Material Science: The compound can be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit the activity of enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival. In inflammatory conditions, the compound may inhibit the production of pro-inflammatory cytokines by modulating the activity of transcription factors like NF-κB.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-chloro-2-[(4-hydroxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- (2Z)-6-chloro-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- (2Z)-6-chloro-2-[(4-ethoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for drug development and material science applications.
Properties
Molecular Formula |
C20H14ClN3O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c1-26-15-5-3-14(4-6-15)23-19-16(18(25)24-20-22-8-9-28-20)11-12-10-13(21)2-7-17(12)27-19/h2-11H,1H3,(H,22,24,25) |
InChI Key |
GNYUATGGJKBJAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11226390.png)
![1-(3-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11226396.png)

![2-Benzoyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11226413.png)
![6-methyl-N-[2-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226416.png)
![2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226423.png)
![N-(4-methoxybenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226425.png)
![2'-cyclopentyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11226426.png)
![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11226438.png)
![3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11226441.png)
![N-(4-iodophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11226444.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11226461.png)

![3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B11226476.png)
